Boc-D-Tyr-OMe

Catalog No.
S1768174
CAS No.
76757-90-9
M.F
C15H21NO5
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Tyr-OMe

CAS Number

76757-90-9

Product Name

Boc-D-Tyr-OMe

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1

InChI Key

NQIFXJSLCUJHBB-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Synonyms

76757-90-9;Boc-D-Tyr-OMe;(R)-Methyl2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate;Boc-D-tyrosinemethylester;methylBOC-D-tyrosinate;Boc-D-Tyrosine-Methylester;15188_ALDRICH;SCHEMBL2574440;15188_FLUKA;MolPort-000-861-439;NQIFXJSLCUJHBB-GFCCVEGCSA-N;ZINC2522587;MFCD00057824;ZINC02522587;AKOS015850962;CS11061;VA50090;AJ-37211;AK-73080;BR-73080;SC-82691;N-t-butoxycarbonyl-D-tyrosinemethylester;AB0026636;KB-210328;AM20060727

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC

Boc-D-Tyr-OMe, also known as N-(tert-Butoxycarbonyl)-D-tyrosine methyl ester, is a derivative of the amino acid D-tyrosine. It has the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl ester on the carboxylic acid group, which enhances its stability and makes it suitable for use in peptide synthesis. Boc-D-Tyr-OMe is a valuable building block in the production of peptides and peptidomimetics, facilitating various bio

Synthesis of Peptides and Proteins:

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as Boc-D-Tyrosine methyl ester or N-Boc-D-Tyr-OMe, is a valuable intermediate for the synthesis of peptides and proteins containing D-Tyrosine, an important non-natural amino acid. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for selective modification and coupling reactions during peptide chain assembly. [, ]

Studies on Tyrosine Kinases:

D-Tyrosine derivatives have been investigated for their potential to inhibit tyrosine kinases, enzymes involved in cell signaling pathways. Boc-D-Tyr-OMe can be used as a starting material for the synthesis of more complex D-Tyrosine-based inhibitors, which may be useful in understanding and treating diseases associated with abnormal tyrosine kinase activity. []

Antibody-Drug Conjugates (ADCs):

Boc-D-Tyr-OMe can be employed in the development of antibody-drug conjugates (ADCs), which are therapeutic agents that combine the targeting ability of antibodies with the cytotoxicity of drugs. The D-Tyrosine moiety can be incorporated into the linker or payload of the ADC, potentially improving its efficacy and specificity. []

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are reactive compounds that can participate in further chemical transformations.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol, expanding its utility in synthetic chemistry.
  • Substitution: The Boc protecting group can be removed under acidic conditions, resulting in the free amine, which is crucial for peptide bond formation.

Common reagents used in these reactions include hydrogen peroxide or potassium permanganate for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and trifluoroacetic acid for Boc group removal .

Boc-D-Tyr-OMe exhibits significant biological activity as it is involved in the synthesis of biologically active peptides. Its incorporation into peptide chains allows for the modulation of biological functions, such as enzyme activity and receptor interactions. The compound has been utilized in developing peptide-based therapeutics and drug delivery systems, demonstrating potential applications in cancer treatment through targeted drug delivery mechanisms .

The synthesis of Boc-D-Tyr-OMe typically involves the esterification of N-(tert-Butoxycarbonyl)-D-tyrosine with methanol in the presence of an acid catalyst. This reaction is conducted under reflux conditions to ensure complete conversion of starting materials. In industrial settings, continuous flow reactors may be employed to enhance control over reaction conditions and improve yield and purity .

Boc-D-Tyr-OMe finds extensive applications across various fields:

  • Peptide Synthesis: It serves as a critical building block in synthesizing peptides and peptidomimetics.
  • Biological Research: The compound is used in studies involving peptide interactions and biological pathways.
  • Pharmaceutical Development: It plays a role in creating peptide-based drugs with therapeutic potential.
  • Material Science: Boc-D-Tyr-OMe is utilized in producing peptide-based materials with specific functionalities .

Research has shown that Boc-D-Tyr-OMe interacts with various enzymes and proteins during peptide synthesis. For instance, it participates in reactions catalyzed by carboxypeptidase Y, facilitating peptide bond formation with other amino acids. Additionally, studies have explored its role in developing nanoparticles for drug delivery, highlighting its capacity to influence cellular processes and signaling pathways .

Boc-D-Tyr-OMe shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate18938-60-80.99
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate37169-36-10.97
tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate16881-33-70.96

These compounds share similar functional groups or structural motifs but differ in their specific applications or biological activities. The unique combination of the Boc protecting group and the methyl ester functionality in Boc-D-Tyr-OMe distinguishes it from these similar compounds, making it particularly useful in peptide synthesis and related applications .

XLogP3

1.7

Dates

Modify: 2023-08-15

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